molecular formula C19H20N6O B2526218 2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415571-56-9

2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2526218
CAS RN: 2415571-56-9
M. Wt: 348.41
InChI Key: IUJODEVLNGXDER-UHFFFAOYSA-N
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Description

The compound “2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

Scientific Research Applications

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has been investigated for its antimicrobial potential. Researchers have synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties. By modifying the substituents on the pyridine ring, scientists aim to enhance the compound’s efficacy against specific pathogens .

Chemical Biology and Drug Discovery

Imidazo[4,5-b]pyridine derivatives serve as valuable tools in chemical biology and drug discovery. Their ability to interact with specific protein targets makes them promising candidates for developing novel therapeutics. Researchers explore their binding affinity, selectivity, and mechanism of action to identify potential drug leads .

Cancer Research

The imidazo[4,5-b]pyridine core structure has been investigated for its anticancer properties. Scientists study its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. By understanding the molecular pathways affected by this compound, they aim to develop targeted therapies for various cancers .

Inflammation Modulation

Researchers explore the anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives. These compounds may interfere with inflammatory signaling pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders .

Neuroscience and Neuroprotection

The imidazo[4,5-b]pyridine scaffold has implications in neuroscience. Scientists investigate its effects on neuronal function, neuroprotection, and neurodegenerative diseases. By elucidating its interactions with neurotransmitter receptors and ion channels, they aim to develop neurotherapeutics .

Materials Science and Organic Electronics

Imidazo[4,5-b]pyridine derivatives find applications in materials science. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Researchers design and synthesize these compounds to improve device efficiency and stability .

Future Directions

Imidazopyridines are of interest due to their diverse biological activity and are prospective heterocyclic compounds for use in the search for new biologically active substances . The information summarized in the available literature may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines .

properties

IUPAC Name

2-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-24-18-16(3-2-7-22-18)23-19(24)25-9-5-14(6-10-25)13-26-17-11-15(12-20)4-8-21-17/h2-4,7-8,11,14H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJODEVLNGXDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

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